molecular formula C18H14N4O2S B1679709 PF-915275 CAS No. 857290-04-1

PF-915275

Cat. No.: B1679709
CAS No.: 857290-04-1
M. Wt: 350.4 g/mol
InChI Key: ZESFDAKNYJQYKO-UHFFFAOYSA-N
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Description

PF-915275 is a potent, selective, and orally active inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, a process that is significant in various metabolic pathways. This compound has shown promise in scientific research due to its high specificity and efficacy in inhibiting 11βHSD1, making it a valuable compound in the study of metabolic disorders and other related fields .

Preparation Methods

The synthesis of PF-915275 involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes the following steps:

    Formation of the biphenyl core: This involves coupling reactions such as Suzuki or Stille coupling to form the biphenyl structure.

    Introduction of functional groups: The cyano and sulfonamide groups are introduced through nitration, reduction, and sulfonation reactions.

    Final modifications: The amino-pyridinyl group is added through nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

PF-915275 undergoes various chemical reactions, primarily involving its functional groups:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide and pyridinyl groups.

    Substitution Reactions: The amino and cyano groups can participate in nucleophilic and electrophilic substitution reactions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metabolic Syndrome and Diabetes

PF-915275 has been extensively studied for its effects on metabolic syndrome and diabetes. Research indicates that it improves glucose tolerance and reduces hyperglycemia in diabetic animal models. For instance:

  • In a study involving type 2 diabetic mice, treatment with this compound significantly decreased blood glucose levels and alleviated cardiac fibrosis and hypertrophy associated with diabetes .
  • The compound also normalized collagen deposition in heart tissues, indicating its protective role against diabetic cardiomyopathy .

Table 1: Effects of this compound on Diabetic Models

Study TypeFindingsReference
Type 2 Diabetes ModelDecreased blood glucose; reduced cardiac fibrosis
Type 1 Diabetes ModelPrevented cardiac fibrosis despite high glucose

Cardiovascular Health

This compound has shown promise in protecting against cardiovascular complications linked to diabetes:

  • In diabetic mice, this compound treatment resulted in decreased levels of corticosterone in heart tissues and reduced expression of hypertrophic markers such as ANP and α-MyHC .
  • The compound also inhibited high glucose-induced cardiomyocyte hypertrophy by blocking the phosphorylation of epidermal growth factor receptor (EGFR) signaling pathways .

Endocrine Disruption

This compound has been evaluated for its ability to mitigate hyperadrenalism induced by environmental endocrine disruptors like nonylphenol (NP):

  • In a rat model exposed to NP, this compound was effective in reducing the hyperadrenalism effects by modulating adipogenesis pathways, enhancing PPARα expression while decreasing PPARγ expression .
  • The treatment led to a reduction in intracellular lipid accumulation, suggesting a potential therapeutic approach for metabolic syndromes exacerbated by endocrine disruptors .

Table 2: Impact of this compound on Endocrine Disruption

Treatment ContextKey OutcomesReference
Nonylphenol ExposureReduced hyperadrenalism; modulated adipogenesis

Case Study 1: Diabetic Cardiomyopathy

A detailed investigation into diabetic cardiomyopathy revealed that this compound not only lowered blood glucose levels but also prevented structural heart changes associated with diabetes. The study utilized both type 1 and type 2 diabetic models to assess the compound's efficacy .

Case Study 2: Environmental Endocrine Disruption

In another study focusing on environmental impacts, this compound was administered to rats exposed to NP during developmental periods. Results indicated significant improvements in metabolic parameters and reductions in markers of hyperadrenalism, highlighting its potential as a therapeutic agent against endocrine disruptors .

Mechanism of Action

PF-915275 exerts its effects by selectively inhibiting the enzyme 11βHSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting 11βHSD1, this compound reduces the levels of cortisol, thereby affecting various metabolic pathways. The compound binds to the active site of 11βHSD1, preventing its interaction with cortisone. This inhibition leads to decreased cortisol production, which can have therapeutic effects in conditions like diabetes and metabolic syndrome .

Comparison with Similar Compounds

PF-915275 is compared with other 11βHSD1 inhibitors such as BVT-2733 and 18β-glycyrrhetinic acid:

    BVT-2733: This is a non-steroidal, isoform-specific inhibitor of 11βHSD1. It has similar inhibitory effects but differs in its chemical structure and pharmacokinetic properties.

    18β-Glycyrrhetinic Acid: This compound is a major bioactive component of Glycyrrhizae Radix and possesses anti-ulcerative, anti-inflammatory, and antiproliferative properties. It also inhibits 11βHSD1 but has a broader range of biological activities.

This compound is unique due to its high selectivity and potency for 11βHSD1, making it a valuable tool in research focused specifically on this enzyme .

Biological Activity

PF-915275 (4′-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide) is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in the metabolism of glucocorticoids. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly those related to hyperadrenalism and obesity. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.

This compound functions primarily by inhibiting the conversion of cortisone to cortisol, thereby reducing local glucocorticoid action in tissues. The inhibition of 11β-HSD1 is particularly relevant in adipose tissue, where glucocorticoids are known to influence adipogenesis and insulin sensitivity. By modulating these pathways, this compound may alleviate conditions associated with excessive glucocorticoid activity.

In Vivo Studies

A significant study investigated the effects of this compound in a rat model exposed to nonylphenol (NP), an endocrine-disrupting chemical known to induce hyperadrenalism. The study demonstrated that this compound effectively reduced NP-induced hyperadrenalism by:

  • Enhancing PPARα expression.
  • Decreasing PPARγ expression.
  • Reducing both 11β-HSD1 protein and mRNA levels.

The treatment resulted in decreased intracellular lipid accumulation in adipocytes, indicating a potential for this compound to mitigate obesity-related complications .

Parameter Control Group This compound Group
PPARα ExpressionBaselineIncreased
PPARγ ExpressionElevatedDecreased
11β-HSD1 Protein LevelsHighSignificantly Lowered
Lipid AccumulationHighReduced

In Vitro Studies

In human preadipocyte models, this compound demonstrated similar effects. The compound was shown to:

  • Alleviate the adipogenic effects induced by NP.
  • Modulate gene expression related to lipid metabolism.

These findings suggest that this compound can counteract the adverse effects of environmental endocrine disruptors on human adipose tissue .

Clinical Implications

The inhibition of 11β-HSD1 by this compound presents a promising avenue for treating metabolic syndromes associated with excessive glucocorticoid levels. Given its ability to improve insulin sensitivity and reduce adiposity, this compound could be beneficial for conditions such as Cushing's syndrome and type 2 diabetes. Further clinical trials are warranted to explore its efficacy and safety in human populations.

Case Studies

Several clinical studies have highlighted the relevance of 11β-HSD1 inhibitors in managing metabolic disorders:

  • Cushing's Syndrome : In patients with Cushing's syndrome, elevated levels of cortisol are linked to increased morbidity. Inhibitors like this compound may help normalize cortisol levels and improve metabolic parameters.
  • Type 2 Diabetes : A cohort study indicated that patients with insulin resistance showed improved glucose tolerance when treated with compounds targeting 11β-HSD1, suggesting a role for this compound in diabetes management .

Q & A

Basic Research Questions

Q. What in vitro models are recommended for assessing PF-915275's inhibition of 11β-HSD1?

Use HEK293 cells overexpressing human 11β-HSD1, as this system yields an EC50 of 15 nM for this compound. For translational relevance, primary human hepatocytes are recommended (EC50 = 20 nM). Avoid rat models due to significantly lower potency (EC50 = 14,500 nM in rat FAO hepatoma cells) .

Q. What validation methods ensure accurate measurement of 11β-HSD1 activity in this compound-treated samples?

Employ LC-MS/MS to quantify cortisol levels, as this method minimizes interference from matrix effects. Include deuterated cortisol as an internal standard. Validate results with enzymatic assays using recombinant 11β-HSD1 protein .

Q. What are the key pharmacokinetic parameters of this compound in preclinical studies?

this compound has a half-life of 22 hours in cynomolgus monkeys. Oral administration achieves dose-dependent inhibition (up to 87% at 3 mg/kg). Monitor plasma insulin levels, as doses of 1–3 mg/kg reduce insulin by 54–60% without altering glucose or lipid levels .

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight containers under inert gas. Prepare fresh solutions in DMSO, and avoid repeated freeze-thaw cycles to maintain stability. Verify purity via HPLC before experimental use .

Advanced Research Questions

Q. How to resolve species-specific discrepancies in this compound's efficacy?

Structural differences in 11β-HSD1 across species necessitate validation in primary hepatocytes from the target species. For human-focused studies, use transgenic models expressing human 11β-HSD1 or humanized mouse lines to mitigate interspecies variability .

Q. What methodological considerations are critical when designing in vivo studies with this compound in diabetic models?

Combine high-fat diets with low-dose streptozotocin (STZ) to induce diabetes in mice. Administer this compound (5 mg/kg) via oral gavage every 48 hours for 6 weeks. Measure fasting glucose, insulin sensitivity (e.g., HOMA-IR), and cardiac histopathology to assess therapeutic effects .

Q. How to address contradictory findings on this compound's impact on glucose homeostasis?

In primate studies, this compound reduces plasma insulin without altering glucose. Use hyperinsulinemic-euglycemic clamps to evaluate peripheral insulin sensitivity. Complement with tissue-specific metabolomics (e.g., liver, adipose) to identify compensatory mechanisms .

Q. What strategies optimize this compound's selectivity over 11β-HSD2 in cellular assays?

Co-incubate this compound with 11β-HSD2 substrates (e.g., cortisol) and measure conversion rates. The compound exhibits <2% inhibition of 11β-HSD2 at 10 µM. Use isoform-specific inhibitors (e.g., T0504 for 11β-HSD1) or siRNA knockdowns as experimental controls .

Q. How to integrate omics approaches to elucidate this compound's mechanisms beyond 11β-HSD1 inhibition?

Perform RNA sequencing on treated hepatocytes to identify pathways like gluconeogenesis or lipid metabolism. Pair with metabolomics to profile cortisol/cortisone ratios and correlate with phenotypic outcomes (e.g., insulin sensitivity) .

Q. What statistical approaches are suitable for analyzing dose-response data from this compound studies?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC50 values. For multi-group comparisons (e.g., treatment vs. controls), apply ANOVA with Tukey’s post-hoc test. Report 95% confidence intervals to enhance reproducibility .

Properties

IUPAC Name

N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESFDAKNYJQYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235037
Record name PF-915275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857290-04-1
Record name PF-915275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-915275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-915275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

PF-915275
PF-915275

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